molecular formula C11H11NO3 B2826643 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid CAS No. 1085698-16-3

4-[(prop-2-en-1-yl)carbamoyl]benzoic acid

Cat. No.: B2826643
CAS No.: 1085698-16-3
M. Wt: 205.213
InChI Key: PTKITGCCWDTUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(prop-2-en-1-yl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an allylcarbamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Aminobenzoic acid+Allyl isocyanate4-(Allylcarbamoyl)benzoic acid\text{4-Aminobenzoic acid} + \text{Allyl isocyanate} \rightarrow \text{this compound} 4-Aminobenzoic acid+Allyl isocyanate→4-(Allylcarbamoyl)benzoic acid

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(prop-2-en-1-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of 4-(carboxy)benzoic acid or 4-(formyl)benzoic acid.

    Reduction: Formation of 4-(allylamino)benzoic acid or 4-(allyl alcohol)benzoic acid.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-[(prop-2-en-1-yl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The allylcarbamoyl group can enhance the compound’s binding affinity and specificity towards its targets, resulting in desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylcarbamoyl)benzoic acid
  • 4-(Ethylcarbamoyl)benzoic acid
  • 4-(Propylcarbamoyl)benzoic acid

Comparison

4-[(prop-2-en-1-yl)carbamoyl]benzoic acid is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and propyl analogs, the allyl group can participate in additional chemical reactions, such as polymerization or cross-linking, making it more versatile in various applications.

Properties

IUPAC Name

4-(prop-2-enylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKITGCCWDTUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085698-16-3
Record name 4-[(prop-2-en-1-yl)carbamoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.